1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
Description
Development History of Tetrazole-Piperazine Hybrid Compounds
The synthesis and application of tetrazole-piperazine hybrids trace their origins to the mid-20th century, when chemists began exploring nitrogen-dense heterocycles as bioisosteric replacements for carboxylic acids. The tetrazole ring, first synthesized by Bladin in 1885, gained prominence following the discovery that its ionization profile and lipophilicity surpassed carboxylate groups in membrane permeability. By the 1960s, Ugi’s pioneering work demonstrated tetrazole formation via multicomponent reactions, enabling efficient coupling with amines like piperazine.
Piperazine’s integration emerged from its conformational flexibility and ability to enhance water solubility while maintaining metabolic resistance. Early hybrids, such as cefotiam (1970s), combined tetrazole moieties with piperazine-containing cephalosporins to broaden antibiotic spectra. The 2000s saw systematic SAR studies on tetrazole-piperazine conjugates, revealing enhanced antibacterial and antifungal activities compared to parent structures. For instance, 1-(4-substituted piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one derivatives exhibited minimum inhibitory concentrations (MIC) of 2–4 µg/mL against Candida albicans and Staphylococcus aureus, outperforming fluconazole by 8–16-fold.
Key milestones in tetrazole-piperazine hybrid development include:
Evolution of Cyclopropanecarbonyl Derivatives in Medicinal Chemistry
Cyclopropanecarbonyl derivatives entered pharmaceutical research via their unique stereoelectronic properties. The cyclopropane ring’s angle strain (60° vs. 109.5° in sp³ carbons) induces partial double-bond character in adjacent sigma bonds, enhancing rigidity and receptor-binding precision. Early applications focused on ester prodrugs, such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate, which improved oral bioavailability of antiviral agents.
The cyclopropanecarbonyl group’s metabolic stability stems from resistance to esterase-mediated hydrolysis, a liability in many carboxylate drugs. This property became critical in kinase inhibitors and GPCR modulators, where sustained target engagement is paramount. For example, cyclopropane-fused β-lactams demonstrated 4–6-fold longer half-lives than non-cyclopropane analogs in hepatic microsome assays.
Synthetic advances, particularly the development of dimethylsulfoxonium methylide-mediated cyclopropanation, facilitated large-scale production. This method, optimized using trimethylsulfoxonium iodide and NaOH in dimethyl sulfoxide, achieved 85–92% yields for trans-disubstituted cyclopropanes, enabling structure diversification.
Positioning Within Contemporary Pharmaceutical Research
1-Cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine occupies a niche in targeted oncology and anti-infective research. Its design synergizes three mechanisms:
- Tetrazole’s bioisosteric mimicry : Replaces carboxylates while enhancing logP (1.5–2.0 vs. -0.3 for carboxylic acids).
- Piperazine’s pharmacokinetic modulation : Lowers topological polar surface area (TPSA) by 15–20 Ų versus linear amines, improving blood-brain barrier penetration.
- Cyclopropane’s conformational restraint : Reduces entropic penalties during target binding by 2–3 kcal/mol versus flexible chains.
Properties
IUPAC Name |
cyclopropyl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-25-15-6-4-14(5-7-15)23-16(18-19-20-23)12-21-8-10-22(11-9-21)17(24)13-2-3-13/h4-7,13H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKGHUFYMKBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and suitable electrophiles.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is attached via an acylation reaction using cyclopropanecarbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of kinase inhibitors and receptor modulators.
Biological Research: Investigation of its effects on cellular pathways and its potential as an anticancer agent.
Industrial Applications: Use in the synthesis of complex organic molecules and as a building block for the development of new materials.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as kinases, modulating their activity.
Pathways Involved: It can influence signaling pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Effects
Table 1: Key Structural Differences and Implications
| Compound Name / ID | Key Substituents | Structural Implications | Evidence ID |
|---|---|---|---|
| Target Compound | 1-Cyclopropanecarbonyl, 4-{[1-(4-methoxyphenyl)-tetrazol-5-yl]methyl}piperazine | Enhanced rigidity (cyclopropane), hydrogen bonding (tetrazole), moderate lipophilicity. | [1, 2] |
| ZINC000004862266 () | 1-Piperidine-4-carboxamide, 2,4-dimethoxyphenyl, 2-methoxyethyl-tetrazole | Increased solubility (carboxamide), steric bulk (methoxyethyl) may reduce permeability. | [1] |
| 1-{[1-(4-Methoxyphenyl)-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine () | Methylsulfonyl at position 4 | Higher polarity, potential for sulfonyl-based metabolism (e.g., oxidation). | [2] |
| 1-{1-(4-Fluorobenzyl)-tetrazol-5-ylmethyl}-4-methylpiperazine () | 4-Fluorobenzyl, 4-methylphenyl, methyl-piperazine | Increased lipophilicity (fluorine, methyl), reduced basicity (methyl-piperazine). | [5] |
| 1-(N1-Benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-[(N1-(4-methoxyphenyl)-triazol-4-yl)methyl]piperazine () | Nitroimidazole, triazole, 4-methoxyphenyl | Dual heterocycles for multi-target activity; nitro group may confer redox sensitivity. | [8] |
| 1-(2-Fluorophenyl)-3-{[1-(4-methoxyphenyl)-tetrazol-5-yl]methyl}urea () | Urea linker, 2-fluorophenyl | Strong hydrogen bonding (urea), fluorine enhances metabolic stability. | [20] |
Biological Activity
1-Cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a complex organic compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring, a piperazine moiety, and a tetrazole group. Its molecular formula is and it possesses unique chemical properties that influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Weight | 372.43 g/mol |
| IUPAC Name | 1-cyclopropanecarbonyl-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
| CAS Number | 1049478-19-4 |
The biological activity of this compound is primarily attributed to its interaction with various receptors. The piperazine structure allows it to engage with G protein-coupled receptors (GPCRs) and ion channels, while the tetrazole group may act as a bioisostere for carboxylic acids, facilitating receptor binding.
Target Receptors
- Cannabinoid Receptor Type 1 (CB1) : Some studies suggest that compounds similar to this one may act as inverse agonists at CB1 receptors, which could lead to potential anti-obesity effects without significant central nervous system side effects .
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
Neuroprotective Effects
A study highlighted the neuroprotective properties of related compounds in models of acute cerebral ischemia. The compounds were shown to significantly prolong survival times in treated mice and reduce mortality rates . This suggests potential applications in treating ischemic conditions.
Anti-obesity Potential
Analogous compounds have been investigated for their ability to modulate appetite through CB1 receptor antagonism. This mechanism indicates a promising avenue for developing anti-obesity medications with reduced psychiatric side effects compared to existing treatments .
Study on Neuroprotective Activity
In a controlled experiment involving mice subjected to induced cerebral ischemia, the compound demonstrated significant neuroprotection. The results indicated:
- Survival Rate Improvement : Increased survival times compared to control groups.
- Mortality Reduction : A consistent decrease in mortality rates across various dosages tested.
Anti-obesity Research
Research into similar piperazine derivatives has shown:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
